Cas no 131074-55-0 ((S)-1-(1-Naphthyl)ethyl isothiocyanate)

(S)-1-(1-Naphthyl)ethyl isothiocyanate is a chiral isothiocyanate derivative featuring a naphthyl group, commonly utilized in asymmetric synthesis and chiral derivatization. Its stereospecific structure makes it valuable for the preparation of enantiomerically pure compounds, particularly in pharmaceutical and agrochemical research. The isothiocyanate functional group enables efficient coupling with amines or thiols, facilitating the synthesis of thioureas or thiosemicarbazides with high selectivity. This compound is often employed as a chiral auxiliary or resolving agent due to its stability and reactivity under mild conditions. Its naphthyl moiety enhances steric and electronic effects, improving diastereoselectivity in synthetic applications. Suitable for use under inert atmospheres to prevent degradation.
(S)-1-(1-Naphthyl)ethyl isothiocyanate structure
131074-55-0 structure
Product Name:(S)-1-(1-Naphthyl)ethyl isothiocyanate
CAS No:131074-55-0
MF:C13H11NS
MW:213.298141717911
CID:91674
PubChem ID:7016324
Update Time:2025-06-10

(S)-1-(1-Naphthyl)ethyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(1-Naphthyl)ethyl isothiocyanate
    • (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate
    • I09-4098
    • 1-[(1S)-1-isothiocyanatoethyl]-Naphthalene
    • BP-10895
    • AS-80183
    • (S)-(+)-1-(1-Naphthyl)ethylisothiocyanate,97%
    • DTXSID70426819
    • (s)-1-(1-naphthyl)-ethyl isothiocyanate
    • Naphthalene, 1-[(1S)-1-isothiocyanatoethyl]-
    • MFCD04039333
    • SCHEMBL3890926
    • 131074-55-0
    • 1-[(1S)-1-ISOTHIOCYANATOETHYL]NAPHTHALENE
    • G78664
    • MDL: MFCD04039333
    • Inchi: 1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1
    • InChI Key: PGJWLIIUEIYCSF-JTQLQIEISA-N
    • SMILES: S=C=N[C@@H](C)C1C=CC=C2C=CC=CC=12
    • BRN: 8682202

Computed Properties

  • Exact Mass: 213.06100
  • Monoisotopic Mass: 213.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 44.4Ų

Experimental Properties

  • Color/Form: Yellow liquid with pungent smell
  • Density: 1,154 g/cm3
  • Boiling Point: 354.4°C at 760 mmHg
  • Flash Point: 177.8°C
  • Refractive Index: 1.6540
  • PSA: 44.45000
  • LogP: 4.00360
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not determined

(S)-1-(1-Naphthyl)ethyl isothiocyanate Security Information

  • Hazardous Material transportation number:UN 2810
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26-S36/37/39
  • HazardClass:6.1
  • PackingGroup:III
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/21/22; R36/37/38
  • Packing Group:III
  • Hazard Level:6.1

(S)-1-(1-Naphthyl)ethyl isothiocyanate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(S)-1-(1-Naphthyl)ethyl isothiocyanate Pricemore >>

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Additional information on (S)-1-(1-Naphthyl)ethyl isothiocyanate

Chemical Profile of (S)-1-(1-Naphthyl)ethyl isothiocyanate (CAS No. 131074-55-0)

(S)-1-(1-Naphthyl)ethyl isothiocyanate, with the CAS number 131074-55-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This chiral isothiocyanate derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular biology.

The compound belongs to the class of isothiocyanates, which are known for their reactivity and utility in synthesizing various biologically active molecules. The presence of a naphthyl group and an isothiocyanate functional group in (S)-1-(1-Naphthyl)ethyl isothiocyanate contributes to its distinct chemical behavior and makes it a valuable tool in synthetic chemistry.

One of the key features of this compound is its stereochemistry. The (S) configuration indicates that the molecule has a specific three-dimensional arrangement, which can significantly influence its interactions with biological targets. This chirality is particularly important in pharmaceuticals, where the wrong configuration can lead to reduced efficacy or adverse effects.

In recent years, there has been growing interest in the use of isothiocyanates as intermediates in the synthesis of bioactive compounds. The (S)-configuration of (S)-1-(1-Naphthyl)ethyl isothiocyanate makes it a promising candidate for further investigation in this area. Researchers have been exploring its potential in developing novel therapeutic agents, particularly those targeting inflammatory and metabolic diseases.

Recent studies have highlighted the role of naphthyl-containing compounds in medicinal chemistry. The naphthyl group, due to its aromatic nature, can enhance the binding affinity of molecules to their targets. This property has been exploited in the design of new drugs that require precise molecular interactions for efficacy.

The reactivity of the isothiocyanate group in (S)-1-(1-Naphthyl)ethyl isothiocyanate allows for facile formation of amides, ureas, and thioureas upon reaction with nucleophiles. This chemical versatility makes it a valuable building block for constructing complex molecules. For instance, it has been used in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties.

Advances in synthetic methodologies have also enabled more efficient preparation of (S)-1-(1-Naphthyl)ethyl isothiocyanate. Modern techniques such as asymmetric synthesis and catalytic methods have allowed researchers to produce this compound with high enantiomeric purity, which is crucial for pharmaceutical applications.

The potential applications of (S)-1-(1-Naphthyl)ethyl isothiocyanate extend beyond drug discovery. It has been investigated as a tool for studying enzyme mechanisms and as a precursor for materials with unique properties. For example, its ability to form stable complexes with metal ions has led to interest in its use as a ligand in coordination chemistry.

In conclusion, (S)-1-(1-Naphthyl)ethyl isothiocyanate (CAS No. 131074-55-0) is a versatile and intriguing compound with significant potential in various fields of chemistry and biology. Its unique structure, reactivity, and stereochemistry make it a valuable asset for researchers seeking to develop new therapeutic agents and explore fundamental chemical principles.

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